molecular formula C14H13Cl2N3O B8226691 (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol

(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol

Cat. No.: B8226691
M. Wt: 310.2 g/mol
InChI Key: GJHVQPMPGFDZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C14H13Cl2N3O and a molecular weight of 310.18 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol typically involves the reaction of 2,5-dichloropyrimidine with aniline derivatives, followed by cyclopropanation and subsequent reduction to form the methanol group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, cyclopropyl derivatives, and oxidized forms of the original compound .

Scientific Research Applications

(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and cyclopropyl-containing molecules, such as:

Uniqueness

What sets (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol apart is its specific combination of a cyclopropyl group and a dichloropyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[1-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c15-10-7-17-13(16)19-12(10)18-11-4-2-1-3-9(11)14(8-20)5-6-14/h1-4,7,20H,5-6,8H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHVQPMPGFDZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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